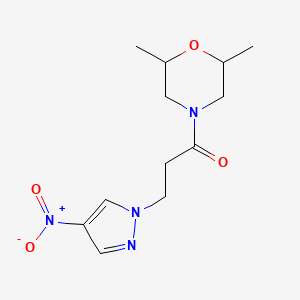![molecular formula C11H10FN3O3 B10903353 4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1245773-12-9](/img/structure/B10903353.png)
4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-フルオロ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾールは、ピラゾール類に属する有機化合物です。この化合物は、フッ素化されたニトロフェノキシ基とメチル基で置換されたピラゾール環の存在を特徴としています。
2. 製法
合成経路と反応条件: 4-[(2-フルオロ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾールの合成は、通常、以下の手順が含まれます。
ニトロ化: 出発物質である2-フルオロフェノールは、ニトロ化によってパラ位にニトロ基が導入され、2-フルオロ-4-ニトロフェノールが生成されます。
エーテル化: 2-フルオロ-4-ニトロフェノールは、次に適切なアルキル化剤(ヨウ化メチルなど)と塩基の存在下で反応させて、2-フルオロ-4-ニトロフェノキシメチルエーテルを生成します。
ピラゾール形成: 最後のステップでは、2-フルオロ-4-ニトロフェノキシメチルエーテルとヒドラジン水和物およびメチル化剤を反応させて、4-[(2-フルオロ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾールを生成します。
工業的生産方法: この化合物の工業的生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産向けに最適化されています。これには、高い収率と純度を確保するために、連続フローリアクター、自動合成システム、および効率的な精製技術の使用が含まれます。
反応の種類:
酸化: 化合物中のニトロ基は、還元されてアミノ基を形成することができます。
還元: ニトロ基は、パラジウム触媒存在下での水素ガスなどの試薬を使用して還元することができます。
置換: 適切な条件下で、フッ素原子は他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロム。
還元: 活性炭上のパラジウムまたは塩酸中の塩化スズ(II)を用いた水素ガス。
置換: 極性非プロトン性溶媒中の水素化ナトリウムまたは炭酸カリウム。
主な生成物:
還元: 4-[(2-アミノ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾール。
置換: 4-[(2-置換-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾール。ここで、置換基は使用した求核剤に依存します。
4. 科学研究への応用
4-[(2-フルオロ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 独自の構造的特徴により、生化学プローブとしての可能性が検討されています。
医学: 抗炎症作用や抗菌作用を含む、潜在的な治療効果が研究されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole typically involves the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the para position, yielding 2-fluoro-4-nitrophenol.
Etherification: The 2-fluoro-4-nitrophenol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base to form 2-fluoro-4-nitrophenoxy methyl ether.
Pyrazole Formation: The final step involves the reaction of the 2-fluoro-4-nitrophenoxy methyl ether with hydrazine hydrate and a methylating agent to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Reduction: 4-[(2-amino-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole.
Substitution: 4-[(2-substituted-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole, where the substituent depends on the nucleophile used.
科学的研究の応用
4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
4-[(2-フルオロ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾールの作用機序は、特定の分子標的との相互作用を含みます。ニトロ基は、還元されて反応性中間体を形成し、生物学的巨大分子と相互作用し、さまざまな生物学的効果をもたらします。フッ素原子は、化合物の安定性とバイオアベイラビリティを高め、医薬品化学における貴重なツールとなっています。
類似化合物:
- 2-(3-フルオロ-4-ニトロフェノキシ)-N-フェニルアセトアミド
- 4-[(2-フルオロ-4-ニトロフェノキシ)メチル]テトラヒドロ-2H-ピラン
比較: 4-[(2-フルオロ-4-ニトロフェノキシ)メチル]-1-メチル-1H-ピラゾールは、ピラゾール環構造が特徴で、独特の化学的および生物学的特性を付与しています。類似化合物と比較して、フッ素とニトロ基の存在により、安定性と特定の反応性が向上しています。これは、研究や産業におけるさまざまなアプリケーションのための貴重な化合物となっています。
類似化合物との比較
- 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide
- 4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran
Comparison: 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific reactivity due to the presence of the fluorine and nitro groups. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1245773-12-9 |
|---|---|
分子式 |
C11H10FN3O3 |
分子量 |
251.21 g/mol |
IUPAC名 |
4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H10FN3O3/c1-14-6-8(5-13-14)7-18-11-3-2-9(15(16)17)4-10(11)12/h2-6H,7H2,1H3 |
InChIキー |
VYTOPNIWPYXLHB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B10903279.png)
![N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903284.png)
![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903297.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903305.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903313.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10903315.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903323.png)
![(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-ol](/img/structure/B10903326.png)

![10-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B10903333.png)
